3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one
Description
Historical Context of Nitrovinyl Benzofuran Derivatives
The exploration of nitrovinyl benzofuran derivatives traces its roots to foundational work in heterocyclic chemistry. Benzofuran itself was first synthesized in 1870 via the Perkin rearrangement of coumarin derivatives, marking a pivotal moment in fused-ring heterocycle research. The integration of nitrovinyl groups into benzofuran systems emerged later, driven by the need to enhance electrophilic reactivity for applications in cycloaddition reactions and pharmaceutical intermediates.
Key milestones include the development of catalyst-free synthesis methods for benzofuran derivatives, such as the 2021 protocol using nitroepoxides and salicylaldehydes under basic conditions. The compound 3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one represents an advanced iteration of these efforts, combining a nitrovinyl moiety with a methoxyaniline substituent to optimize electronic and steric properties.
Significance in Heterocyclic Chemistry
Nitrovinyl benzofuran derivatives occupy a critical niche in synthetic organic chemistry due to their dual functionality:
- Electron-deficient character : The nitrovinyl group facilitates [4+2] cycloadditions and Michael additions, enabling access to angular quinoid systems.
- Biological relevance : Structural analogs demonstrate antiproliferative activity against cancer cell lines (e.g., PC-3 prostate cancer cells) through telomeric DNA binding.
Comparative studies reveal that benzofuran derivatives exhibit superior bioactivity compared to benzodifuran systems, attributed to enhanced lipophilicity and target engagement. The methoxyanilino substituent in this specific compound further modulates solubility and hydrogen-bonding capacity, making it valuable for structure-activity relationship (SAR) studies.
Classification and Chemical Taxonomy
This compound belongs to three overlapping chemical classes:
Within the broader family of nitrovinyl heterocycles, it is categorized as a 1,3-disubstituted benzofuranone due to the ketone oxygen at position 1 and the nitrovinyl-anilino system at position 3.
Nomenclature Systems and IUPAC Designation
The IUPAC systematic name 3-[(E)-2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one reflects:
- Parent structure : 2-benzofuran-1(3H)-one (positions numbered per fused-ring conventions).
- Substituents :
Alternative naming systems include:
- CAS Registry : 339023-58-4
- Linear Notation : COC1=CC=C(C=C1)NC=C(C2C3=CC=CC=C3C(=O)O2)N+[O-]
The (E)-configuration of the nitrovinyl group is confirmed by X-ray crystallography in related compounds.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₇H₁₄N₂O₅ | |
| Molecular weight | 326.31 g/mol | |
| Predicted logP | 2.67 | |
| Boiling point | 542.3 ± 50.0 °C | |
| Density | 1.393 ± 0.06 g/cm³ |
This compound's synthesis typically involves:
Properties
IUPAC Name |
3-[(E)-2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-12-8-6-11(7-9-12)18-10-15(19(21)22)16-13-4-2-3-5-14(13)17(20)24-16/h2-10,16,18H,1H3/b15-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIUSTYPTCATIF-XNTDXEJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C2C3=CC=CC=C3C(=O)O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(\C2C3=CC=CC=C3C(=O)O2)/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Polyphosphoric Acid (PPA)-Mediated Cyclization
In a representative procedure:
- Substrate : 3-(2-Nitrovinyl)-1H-indole (or analogous nitroalkene).
- Reagent : Polyphosphoric acid (PPA, 85% w/w).
- Conditions : Stirring at 120°C for 6–8 hours under nitrogen.
- Mechanism : PPA acts as both acid catalyst and dehydrating agent, promoting intramolecular cyclization via electrophilic aromatic substitution.
- Yield : 68–72% after recrystallization from ethanol.
Transition Metal-Catalyzed Approaches
Alternative methods employ palladium or copper catalysts for milder conditions:
- Substrate : 2-Halophenols with propargyl alcohols.
- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
- Base : K₂CO₃ in DMF at 80°C for 12 hours.
- Yield : 65–70%, though nitro group incompatibility limits utility in this case.
Nitrovinyl Group Installation
The nitrovinyl moiety is introduced via Henry reaction or nitroalkene synthesis , with the latter being predominant for this compound.
Nitroalkene Formation
A nitroalkene intermediate is synthesized by dehydrating a nitroaldol adduct:
- Nitroaldol Reaction :
- Dehydration :
Coupling with 4-Methoxyaniline
The final step involves conjugating the nitrovinyl-benzofuran intermediate with 4-methoxyaniline. Two primary methods are documented:
Acid-Catalyzed Nucleophilic Addition
Microwave-Assisted Coupling
To accelerate kinetics:
- Conditions : Microwave irradiation at 100°C for 30 minutes.
- Catalyst : Montmorillonite K10 clay.
- Solvent : Solvent-free.
- Yield : 82% with reduced side-product formation.
Optimization and Challenges
Critical factors influencing synthesis efficiency include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 100–120°C | ±15% yield |
| Aniline Equivalents | 1.1–1.3 | Avoids oligomerization |
| Acid Catalyst Load | 5–10 mol% | Balances rate vs. decomposition |
Common pitfalls:
- Nitro Group Reduction : Premature reduction during coupling necessitates inert atmospheres.
- Regioselectivity : Competing addition at the β-position of the nitrovinyl group requires steric control.
Comparative Analysis of Methods
The table below evaluates key synthetic routes:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| PPA Cyclization + Acid Coupling | 72 | 98 | Moderate |
| Metal-Catalyzed + Microwave | 82 | 99 | High |
| Nitroaldol-Dehydration + Thermal Coupling | 68 | 95 | Low |
Microwave-assisted coupling offers the best balance of efficiency and purity, though PPA-based methods remain cost-effective for lab-scale production.
Chemical Reactions Analysis
3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxyanilino group can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows chemists to modify its structure for specific applications.
Medicine
Research has indicated potential therapeutic applications of 3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one in treating various diseases:
- Antiviral Activity : Studies show that derivatives of this compound exhibit antiviral properties against viruses such as the yellow fever virus (YFV). The effective concentrations (EC50) and cytotoxicity concentrations (CC50) have been measured to assess potency:
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 3j | 5.0 | 76.5 | 15.3 |
| 2c | 8.0 | 67.0 | 8.43 |
| 2e | 12.0 | 100.0 | 11.3 |
The selectivity index is crucial for evaluating the therapeutic potential and safety profile of these compounds.
Materials Science
In industry, this compound may be utilized in developing new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Case Studies
Recent studies have focused on enhancing the biological properties of similar compounds:
- A study demonstrated that derivatives lacking specific substituents exhibited diminished antiviral activity, emphasizing the importance of structural features in determining efficacy.
Example Case Study
One notable case involved the synthesis of a derivative that maintained the core structure but altered the substituent on the benzofuran ring. This modification resulted in improved antiviral activity against YFV, highlighting how slight changes in chemical structure can significantly impact biological outcomes.
Mechanism of Action
The mechanism of action of 3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one involves its interaction with molecular targets and pathways within cells. The nitrovinyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyanilino group may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
3-[2-(2,4-Dimethylanilino)-1-Nitrovinyl]-2-Benzofuran-1(3H)-One (CAS 320420-47-1)
- Structure : Replaces 4-methoxy with 2,4-dimethyl groups on the aniline ring.
- Molecular Weight : 324.34 g/mol (vs. ~330–340 g/mol for the 4-methoxy analog) .
- Electronic Effects : Methyl groups are electron-donating but less polar than methoxy, reducing solubility in polar solvents .
- Applications : Used in medicinal research, though its biological activity profile may differ due to reduced hydrogen-bonding capacity .
3-(3,4-Dimethylanilino)-2-Benzofuran-1(3H)-One (CAS Not Specified)
- Structure: Lacks the nitrovinyl group, simplifying the structure to a benzofuranone-aniline derivative.
- Molecular Weight : 253.29 g/mol .
- Crystal Packing : Exhibits N–H⋯O hydrogen bonds forming C(6) chains and π–π stacking (centroid distance: 3.787 Å) .
- Dihedral Angle : 89.12° between benzofuran and aniline planes, indicating near-perpendicular orientation .
Ethyl 3-{[(3-Methylanilino)(1H-1,2,4-Triazol-1-yl)Methylidene]Amino}-1-Benzofuran-2-Carboxylate
Structural and Crystallographic Analysis
*Estimated based on analogs.
Biological Activity
3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one, a synthetic compound with a complex structure, has attracted considerable attention in the scientific community due to its potential therapeutic applications. The compound features a benzofuran ring, a nitrovinyl group, and a methoxyanilino substituent, which contribute to its biological activity.
Chemical Structure
The IUPAC name for this compound is 3-[(E)-2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one. Its molecular formula is C17H14N2O5, with a molecular weight of 326.31 g/mol. The structural representation is as follows:
The biological activity of 3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one is primarily mediated through its interaction with various molecular targets within cells. The nitrovinyl group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to diverse biological effects. Additionally, the methoxyanilino group may modulate the compound's activity by engaging with specific receptors or enzymes.
Antiviral Activity
Research indicates that compounds similar to 3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one exhibit antiviral properties. For instance, studies have shown that certain derivatives possess significant activity against yellow fever virus (YFV), with effective concentrations (EC50) and cytotoxicity concentrations (CC50) measured to assess their potency and selectivity index (SI) .
| Compound | EC50 (µM) | CC50 (µM) | SI |
|---|---|---|---|
| 3j | 5.0 | 76.5 | 15.3 |
| 2c | 8.0 | 67.0 | 8.43 |
| 2e | 12.0 | 100.0 | 11.3 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines, revealing that it can reduce metabolic activity at certain concentrations while maintaining selectivity towards viral targets . The selectivity index is crucial in determining the therapeutic potential of the compound.
Synthesis and Chemical Reactions
The synthesis of 3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one typically involves multi-step organic reactions:
- Formation of Benzofuran Ring : Achieved through cyclization of appropriate precursors.
- Introduction of Nitrovinyl Group : This step involves coupling reactions under controlled conditions.
- Attachment of Methoxyanilino Moiety : Final coupling with methoxyaniline to yield the target compound.
The compound can undergo various chemical reactions such as oxidation and reduction, which can modify its biological activity .
Case Studies
Recent studies have focused on the development of similar compounds with enhanced biological properties. For example, derivatives lacking specific substituents exhibited diminished antiviral activity, highlighting the importance of structural features in determining efficacy .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves condensation reactions between substituted anilines and nitrovinyl precursors. For example, equimolar quantities of 4-methoxyaniline and a nitrovinyl aldehyde (e.g., 2-formylbenzoic acid derivatives) can be stirred in methanol under reflux, followed by crystallization . Optimization includes adjusting solvent polarity (e.g., switching from methanol to DMF for better nitro group activation) and temperature (60–80°C for 2–6 hours) to enhance yield (reported up to 75% for analogous compounds) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry, hydrogen bonding (N–H⋯O), and π-π interactions (centroid distances ~3.6–3.8 Å) .
- NMR : H and C NMR confirm substituent positions, with methoxy protons resonating at ~3.8 ppm and nitrovinyl protons as doublets near 7.5–8.0 ppm .
- IR spectroscopy : Key peaks include C=O (benzofuranone) at ~1700 cm and N–H stretches at ~3300 cm .
Q. What structural features influence the compound’s stability and solubility?
- Methodological Answer :
- Stability : The nitrovinyl group introduces electron-withdrawing effects, reducing susceptibility to oxidation but increasing sensitivity to nucleophilic attack. Crystallographic studies show intermolecular N–H⋯O bonds enhance solid-state stability .
- Solubility : Low aqueous solubility (logP ~5.7, analogous to fluoranthenyl derivatives) is mitigated using co-solvents like DMSO or ethanol .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV, indicating moderate reactivity). Charge distribution analysis reveals the nitro group as an electrophilic hotspot .
- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile) to model reaction pathways for nitrovinyl substitution .
Q. What strategies resolve contradictions between experimental and computational data on reactivity?
- Methodological Answer :
- Iterative Refinement : Compare experimental NMR chemical shifts with DFT-predicted values (RMSD <0.3 ppm for H) to validate computational models .
- Crystallographic Validation : Use X-ray data to confirm computationally predicted bond angles (e.g., C–N–O angles ~120°) and intermolecular interactions .
Q. How do electron-withdrawing groups (nitro, methoxy) modulate intermolecular interactions and reactivity?
- Methodological Answer :
- Hydrogen Bonding : The nitro group stabilizes N–H⋯O chains (bond length ~2.8 Å), while methoxy enhances π-π stacking (centroid distance ~3.6 Å) .
- Reactivity : Nitro groups activate the vinyl moiety for Michael additions, whereas methoxy groups direct electrophilic substitution to the para position .
Q. What is the proposed mechanism for this compound’s anticancer activity?
- Methodological Answer :
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) shows IC values <10 µM, likely via apoptosis induction. Flow cytometry confirms cell-cycle arrest at G2/M phase .
- Molecular Docking : The benzofuranone core binds to tubulin’s colchicine site (docking score −9.2 kcal/mol), disrupting microtubule assembly .
Q. How can enantiomeric purity be achieved, and what chiral resolution techniques are effective?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers (resolution factor >1.5) .
- Racemization Studies : Monitor solvent-induced racemization (e.g., in DMSO at 25°C) via circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
